

Technical Guide: The Chemical and Biological Profile of Antifungal Agent 1

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Compound of Interest

Compound Name: Antifungal agent 1

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This technical guide provides an in-depth overview of the chemical structure, biological activity, and potential mechanisms of action of the compound designated as "**Antifungal agent 1**," identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione. This document consolidates available data on its antifungal efficacy and explores its broader context within the class of carbazole-based antimicrobial compounds.

Chemical Identity and Structure

"**Antifungal agent 1**" is a specific chemical entity with the systematic IUPAC name 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione.^[1] It belongs to the class of carbazole derivatives, which are nitrogen-containing heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.^{[2][3]}

The core of the molecule is a carbazole-1,4-dione structure. Key substitutions include a hydroxyl group at the 6th position, a methyl group at the 9th position (on the nitrogen atom of the carbazole ring), and a 4-chloroanilino group at the 3rd position.

Chemical Structure:

- Molecular Formula: C₁₉H₁₃ClN₂O₃^{[1][4]}
- Molecular Weight: 352.77 g/mol ^[4]

- CAS Number: 1265166-14-0[1][4]
- SMILES: O=C(C=C1NC2=CC=C(Cl)C=C2)C(N(C)C3=C4C=C(O)C=C3)=C4C1=O[4]

Antifungal Activity

Antifungal agent 1 has demonstrated potent in vitro activity against several clinically relevant fungal pathogens. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of **Antifungal Agent 1**

Fungal Species	MIC (µg/mL)
Candida albicans	6.3[4][5]
Candida tropicalis	25.0[4][5]
Candida krusei	12.5[4][5]
Cryptococcus neoformans	25.0[4][5]

Data sourced from MedChemExpress and TargetMol product data sheets, referencing the work of Ryu CK, et al. in Bioorg Med Chem Lett, 2011.[4][5][6]

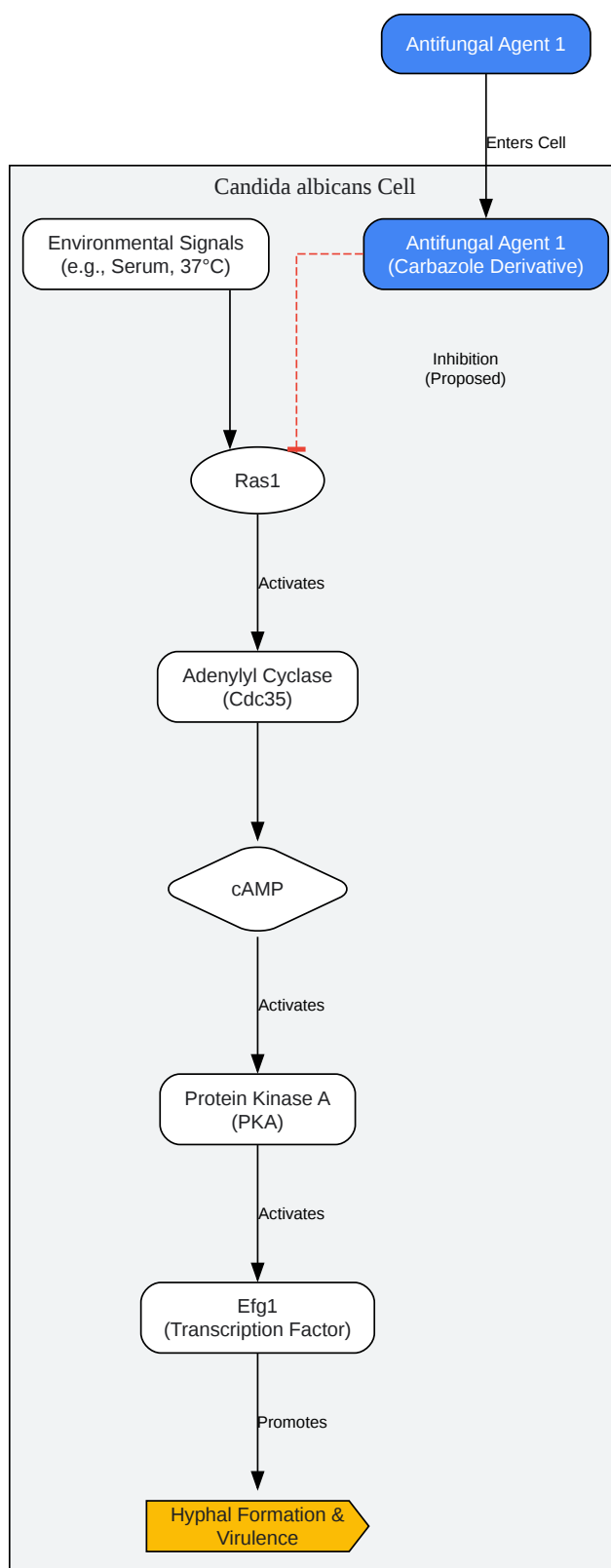
Potential Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathway for 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione have not been explicitly detailed in publicly available literature, research on other antifungal carbazole derivatives provides a strong basis for a potential mechanism of action. Many carbazole compounds exert their antifungal effects by interfering with key fungal virulence factors, particularly the morphological transition from yeast to hyphal form in *Candida albicans*. This transition is critical for tissue invasion and biofilm formation.

A key signaling cascade controlling this process is the Ras1-cAMP-Efg1 pathway, which is part of the larger MAPK (Mitogen-Activated Protein Kinase) signaling network.[7][8] It is plausible

that **Antifungal Agent 1**, like other carbazole derivatives, may inhibit one or more components of this pathway, thereby preventing the yeast-to-hypha switch.

Below is a diagram illustrating this proposed inhibitory action.





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